Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)
描述
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) is a chiral ruthenium complex widely employed in asymmetric catalysis. Its molecular formula is C₅₈H₄₈Cl₂N₂P₂Ru (molecular weight: 1006.96 g/mol), and it exists as a white-to-pale yellow, air-sensitive powder requiring storage under refrigeration . The compound features a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, which provides a rigid, chiral environment, and a diamine co-ligand that enhances catalytic activity. A dichloromethane adduct variant (CAS: 329735-86-6) is also commercially available, with a purity ≥97% . This complex is primarily utilized in asymmetric hydrogenation and carbonyl reduction reactions, critical for synthesizing enantiomerically pure pharmaceuticals and fine chemicals .
属性
CAS 编号 |
134524-84-8 |
|---|---|
分子式 |
C44H34Cl2P2Ru+2 |
分子量 |
796.7 g/mol |
IUPAC 名称 |
dichlororuthenium;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium |
InChI |
InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2 |
InChI 键 |
YEKBVMDAGDTOQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
规范 SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
同义词 |
(SP-4-2)-[(1S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine-κP]]dichlororuthenium; [SP-4-2-(S)]-[[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine]-P,P’]dichlororuthenium; (S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine Ruthenium Com |
产品来源 |
United States |
作用机制
Target of Action
It’s known that ruthenium complexes often target various biochemical processes, particularly those involving catalysis.
Mode of Action
The compound acts as a catalyst in various chemical reactions. It’s particularly used in hydrogenation reactions and the activation of aromatic amines and nitrogen-containing heterocycles through C-H bond activation.
Biochemical Pathways
Given its role as a catalyst, it likely influences a variety of reactions and pathways, particularly those involving hydrogenation and c-h bond activation.
Pharmacokinetics
As a catalyst, its bioavailability would depend on the specific reaction conditions and the nature of the reactants.
Result of Action
The compound’s action results in the facilitation of chemical reactions, particularly hydrogenation reactions and the activation of aromatic amines and nitrogen-containing heterocycles.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s sensitive to light and stable in air and moisture. Its solubility in different solvents (insoluble in water, soluble in acetone and methanol) can also affect its action.
生物活性
Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and cancer treatment. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characteristics
The synthesis of dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) typically involves the coordination of the binaphthyl ligand with ruthenium(II) in a controlled environment to ensure the desired chirality and stability of the complex. The resulting compound exhibits unique photophysical properties that are essential for its biological applications.
Photodynamic Therapy (PDT) :
- Mechanism : The compound acts as a photosensitizer that generates reactive oxygen species (ROS) upon light activation. These ROS can induce oxidative stress in cancer cells, leading to apoptosis.
- Singlet Oxygen Generation : Studies have shown that complexes similar to dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) exhibit singlet oxygen quantum yields ranging from 5% to 77%, which correlates with their photocytotoxicity against various cancer cell lines .
Cytotoxicity and Selectivity
The cytotoxic effects of dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) have been evaluated in several studies:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MDA-MB231 (breast cancer)
- RPE-1 (non-cancerous retina)
- IC50 Values : The IC50 values for this compound in various cancer cell lines range significantly, indicating its potency. For instance:
Table 1: Summary of Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| HeLa | 10-100 | ROS generation leading to apoptosis | Effective under normoxic conditions |
| MDA-MB231 | 8-47 | Photodynamic action | Higher efficacy with light activation |
| RPE-1 | >100 | Low toxicity towards non-cancerous cells | Biocompatibility noted |
Case Studies
Case Study 1: Photodynamic Efficacy
In a study examining the photodynamic efficacy of similar ruthenium complexes, it was found that upon irradiation, these complexes could induce significant cell death in HeLa cells while sparing normal cells like RPE-1. This selectivity is crucial for therapeutic applications .
Case Study 2: Mechanistic Insights
Research into the mechanistic pathways revealed that dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) interacts with cellular targets such as mitochondria and DNA. The binding studies indicated groove binding interactions with DNA, which were confirmed through UV-vis spectroscopy and fluorescence assays .
相似化合物的比较
Key Observations:
Phosphine Ligand Modifications: Replacing diphenylphosphino (BINAP) with di-p-tolylphosphino (Tol-BINAP) increases electron density at the metal center, enhancing catalytic activity for sterically hindered substrates . TangPhos, a chiral diphospholane ligand, creates a more flexible coordination sphere, enabling unique applications like cyclopropanation .
Diamine Co-Ligands: DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) improves enantioselectivity in ketone hydrogenation compared to simpler diamines . Complexes with AMPY (2-aminomethylpyridine) exhibit broader substrate compatibility due to pyridine’s strong σ-donor properties .
Auxiliary Ligands :
- The p-cymene ligand in [Chloro(R)-Tol-BINAPRuCl] stabilizes the Ru center, facilitating room-temperature reactions .
Catalytic Performance and Enantioselectivity
- Asymmetric Hydrogenation :
- Reaction Rate :
Physical Properties and Handling
准备方法
Reaction Setup and Precursors
The most documented method involves reacting the ruthenium precursor [RuCl₂(benzene)]₂ with (R)-BINAP in a coordinating solvent. As detailed in Organic Syntheses, the procedure begins by charging a Schlenk tube with [RuCl₂(benzene)]₂ (1.60 mmol) and (R)-BINAP (3.04 mmol) under argon. Anhydrous DMF (30 mL) is introduced, forming a reddish-brown suspension stirred at 100°C for 10 minutes to yield a clear solution of cationic BINAP-Ru(II) intermediates.
Ligand Stabilization and Workup
Sodium acetate (63.4 mmol) in degassed methanol is transferred to the reaction mixture, followed by sequential additions of water and toluene to partition the product into the organic phase. After multiple extractions and washes, the solvent is removed under reduced pressure to isolate Ru(OCOCH₃)₂[(R)-BINAP] in 99–104% crude yield. Recrystallization from toluene-hexane affords yellow crystalline Ru(OCOCH₃)₂[(R)-BINAP] (71–85% yield), which serves as a precursor for further derivatization.
Critical Parameters:
-
Solvent Choice : DMF’s high polarity and boiling point facilitate ligand exchange at elevated temperatures.
-
Atmosphere Control : Rigorous argon purging prevents oxidation of BINAP, which degrades into phosphine oxides.
-
Purification : Recrystallization eliminates residual DMF and sodium acetate, ensuring catalytic activity.
Direct Synthesis from [RuCl₂(COD)]ₙ and BINAP
Patent-Based Methodology
A patent by US5202473A outlines a streamlined approach using [RuCl₂(COD)]ₙ (COD = cyclooctadiene) as the ruthenium source. Under nitrogen, [RuCl₂(COD)]ₙ is combined with (R)-BINAP in toluene or DMF and heated to 115°C for 18 hours. Evaporation of the solvent yields [RuCl₂(BINAP)] as a powder, which is used directly without further purification.
Mechanistic Considerations
The labile COD ligands in [RuCl₂(COD)]ₙ are readily displaced by BINAP’s stronger chelating phosphine groups. This single-step method avoids intermediate acetate complexes, simplifying the synthesis.
Comparative Advantages:
-
Simplified Workflow : Eliminates recrystallization and aqueous workup.
-
Scalability : Suitable for bulk production, as evidenced by commercial availability in kilogram quantities.
Structural and Spectroscopic Characterization
NMR Analysis
The ³¹P NMR spectrum of [RuCl₂(BINAP)] in CDCl₃ exhibits a singlet at δ 65.13 ppm, confirming symmetric coordination of the BINAP ligand. Absence of splitting indicates a rigid octahedral geometry with chloride ligands in cis configuration.
Thermal Stability
Differential scanning calorimetry (DSC) reveals decomposition above 188°C, consistent with the reported melting point (188–190°C). Storage under argon at 2–8°C is recommended to prevent ligand oxidation.
| Quantity | Price (INR) | Availability |
|---|---|---|
| 1 gm | On Request | In Stock |
| 10 gm | On Request | In Stock |
| 50 gm | On Request | In Stock |
| 1 kg | On Request | 4–5 Weeks |
Challenges and Mitigation Strategies
常见问题
Q. Q1. What is the structural configuration and stereochemical significance of Dichloro[(R)-(+)-BINAP]ruthenium(II)?
Answer: The compound features a chiral Ru(II) center coordinated to a (R)-BINAP ligand (a bisphosphine with axial chirality) and two chloride ligands. The (R)-BINAP ligand induces enantioselectivity in catalytic reactions by creating a rigid, chiral environment around the metal center . Its stereochemical significance lies in its ability to transfer chirality to substrates during asymmetric transformations, such as hydrogenation or carbonyl reductions. The absolute configuration of the BINAP ligand determines the enantiomeric outcome of products, as demonstrated in asymmetric hydrogenation studies .
Q. Q2. How is this complex synthesized, and what precautions are required for handling?
Answer: Synthesis typically involves reacting RuCl₃·nH₂O with (R)-BINAP under inert conditions (e.g., argon atmosphere) in a polar solvent like dichloromethane or ethanol. The reaction requires rigorous exclusion of moisture and oxygen to prevent decomposition of the air-sensitive Ru(II) complex . Post-synthesis, the product is isolated via solvent evaporation and purified by recrystallization. Storage at -20°C under inert gas is recommended for long-term stability .
Advanced Research Questions
Q. Q3. How does ligand modification (e.g., Tol-BINAP or Xyl-BINAP) impact catalytic activity in asymmetric hydrogenation?
Answer: Substituents on the BINAP ligand (e.g., p-tolyl in Tol-BINAP or 3,5-xylyl in Xyl-BINAP) alter steric and electronic properties, affecting substrate binding and turnover frequency. For example:
- Tol-BINAP derivatives enhance enantioselectivity in hydrogenation of bulky ketones due to increased steric hindrance .
- Xyl-BINAP improves catalyst stability and reaction rates in polar solvents by mitigating ligand dissociation .
Comparative studies (e.g., TOF measurements and enantiomeric excess (%ee) analysis) are essential to quantify these effects .
Q. Q4. What experimental strategies resolve contradictions in enantioselectivity data across different substrates?
Answer: Contradictions often arise from competing steric and electronic interactions. Methodological approaches include:
- Kinetic Isotope Effects (KIE): To probe rate-determining steps and transition-state geometries.
- DFT Calculations: To model substrate-catalyst interactions and predict %ee trends .
- In Situ Spectroscopy: Monitoring reaction intermediates via NMR or IR to identify competing pathways.
For example, in hydrogenation of α,β-unsaturated esters, steric bulk in substrates can invert enantioselectivity due to altered binding modes .
Q. Q5. How can reaction conditions (solvent, temperature, pressure) be optimized for high catalytic efficiency?
Answer:
- Solvent Effects: Polar aprotic solvents (e.g., THF) enhance ion-pair stabilization, improving turnover in ionic mechanisms. Protic solvents (e.g., MeOH) may deactivate the catalyst via ligand protonation .
- Temperature: Lower temperatures (0–25°C) favor high %ee but reduce TOF. Arrhenius plots help balance selectivity vs. efficiency.
- Hydrogen Pressure: Elevated pressures (>5 bar) accelerate H₂ activation but may promote side reactions (e.g., over-reduction). Pressure-dependent kinetic studies are critical .
Methodological Challenges
Q. Q6. What analytical techniques validate the integrity of the Ru(II)-BINAP complex during catalysis?
Answer:
- X-ray Crystallography: Confirms ligand coordination geometry and oxidation state.
- Cyclic Voltammetry: Detects redox-active intermediates (e.g., Ru(III) species) that may deactivate the catalyst .
- ESI-MS: Identifies catalytically active species (e.g., [Ru(BINAP)(H)₂]⁺) in solution .
Contamination by Ru nanoparticles (via TEM analysis) must be ruled out to confirm homogeneous catalysis .
Q. Q7. How do counterions (e.g., Cl⁻ vs. BF₄⁻) influence catalytic performance?
Answer: Counterions modulate solubility and ion-pairing effects:
- Chloride (Cl⁻): Participates in ligand exchange, potentially forming inactive species like [RuCl₃(BINAP)]⁻.
- Non-coordinating anions (BF₄⁻): Improve catalyst stability and substrate accessibility by minimizing ion pairing.
Comparative studies using conductivity measurements and kinetic profiling (e.g., variable anion concentration) elucidate these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
